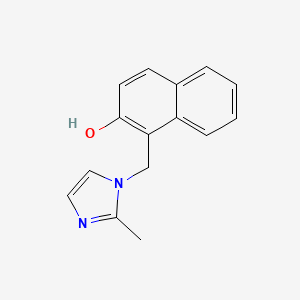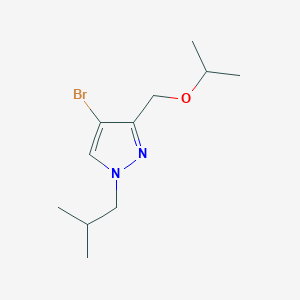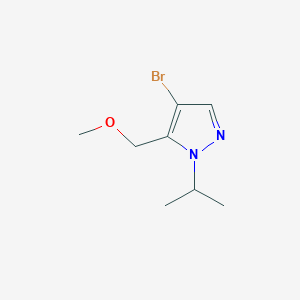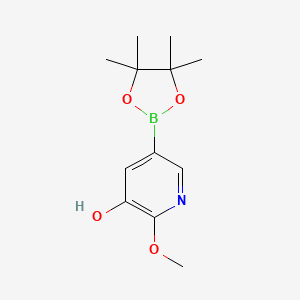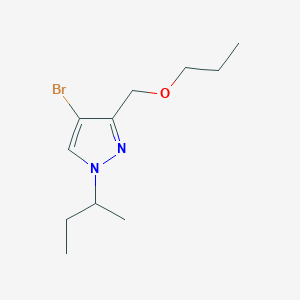
4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole
Overview
Description
4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole, also known as BRP, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of pyrazole compounds and has been found to have various biological and physiological effects.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole is not fully understood. However, it has been found to interact with various cellular pathways and proteins, leading to its biological and physiological effects. 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole has been found to interact with the caspase pathway, leading to the induction of apoptosis in cancer cells. It has also been found to interact with the NMDA receptor, leading to its neuroprotective effects.
Biochemical and Physiological Effects
4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective and cardioprotective effects. 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole has also been found to have anti-inflammatory and antioxidant effects, making it a valuable tool in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole has several advantages and limitations for lab experiments. One of the advantages of 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole is that it is a potent and selective inhibitor of cancer cell growth. It has also been found to have low toxicity, making it a valuable tool for in vitro and in vivo studies. However, one of the limitations of 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole is that it is not stable in solution and requires special handling and storage conditions.
Future Directions
There are several future directions for the research on 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole. Some of the future directions include:
1. Development of Novel 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole Derivatives: Researchers can develop novel 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole derivatives with improved stability and potency for use in scientific research.
2. Clinical Trials: The use of 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole in clinical trials for the treatment of various diseases such as cancer, neurological disorders, and cardiovascular disorders.
3. Mechanistic Studies: Further mechanistic studies are needed to fully understand the mode of action of 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole and its effects on cellular pathways and proteins.
Conclusion
In conclusion, 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole is a valuable tool for scientific research due to its unique properties. It has been found to have various biological and physiological effects, making it a promising candidate for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole have been discussed in this paper. Further research on 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole is needed to fully understand its potential in the treatment of various diseases.
Scientific Research Applications
4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole has been extensively used in scientific research due to its unique properties. It has been found to have various biological and physiological effects, making it a valuable tool for researchers in different fields. Some of the scientific research applications of 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole include:
1. Cancer Research: 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neurological Disorders: 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole has been found to have neuroprotective effects and has been used in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Disorders: 4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole has been found to have cardioprotective effects and has been used in the treatment of cardiovascular disorders such as hypertension and heart failure.
properties
IUPAC Name |
4-bromo-1-butan-2-yl-3-(propoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-6-15-8-11-10(12)7-14(13-11)9(3)5-2/h7,9H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDOYFACQGFMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-sec-butyl-3-(propoxymethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




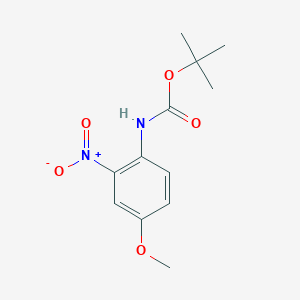

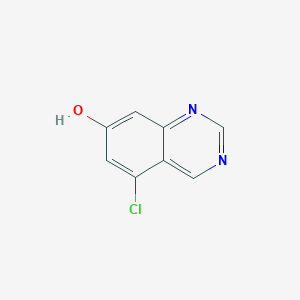
![7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-](/img/structure/B3248302.png)
